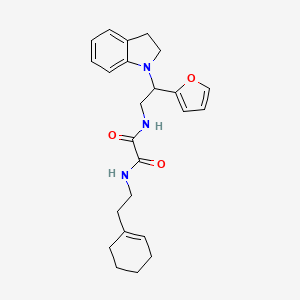

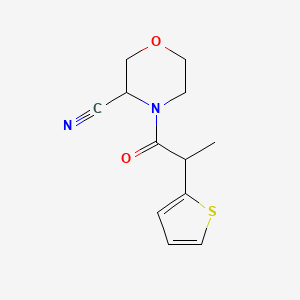

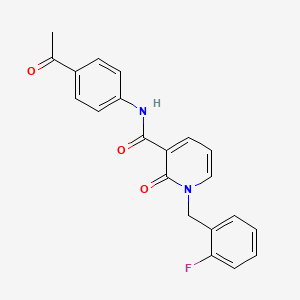

![molecular formula C18H17NO3S B2805536 2-(Benzo[d]thiazol-2-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone CAS No. 136506-90-6](/img/structure/B2805536.png)

2-(Benzo[d]thiazol-2-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds such as 2-(benzo[d]thiazol-2-yl)-6-methoxyphenol (TMP) have been synthesized and characterized .Molecular Structure Analysis

Detailed photophysical investigation of TMP indicated the coupling of excited state intramolecular proton transfer (ESIPT) and aggregation induced emission (AIE). Crystal structure analysis along with theoretical calculations on TMP showed equal preference of the proton to form hydrogen bonds with methoxy oxygen and the benzothiazole N atom .Chemical Reactions Analysis

The TMP compound has been studied for its photophysical properties, indicating the coupling of ESIPT and AIE .Aplicaciones Científicas De Investigación

Synthetic Methods and Antimicrobial Activities

A range of novel compounds, including thiazole and benzimidazole derivatives, has been synthesized for evaluation against a variety of bacterial and fungal strains. These efforts aim to develop new antimicrobial agents with improved efficacy. For instance, Reddy et al. (2010) synthesized novel thiazol-2-amines and evaluated their antimicrobial activity, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria comparable to standard antibiotics like Streptomycin and Benzyl penicillin (Reddy & Reddy, 2010).

Anticancer Potential

In the quest for new anticancer agents, Mahmoud et al. (2021) utilized a one-pot three-component synthesis approach to create thiazole derivatives with promising antitumor activities against MCF-7 breast cancer cells. This research highlights the potential of these compounds in the development of new cancer therapies (Mahmoud et al., 2021).

Electrochemical Synthesis

Amani and Nematollahi (2012) reported on the electrochemical synthesis of arylthiobenzazoles, showcasing a novel method of synthesizing derivatives of the target compound. This approach opens up new avenues for the development of compounds with potential pharmaceutical applications (Amani & Nematollahi, 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S/c1-2-5-11-8-12(15(21)9-14(11)20)16(22)10-18-19-13-6-3-4-7-17(13)23-18/h3-4,6-9,20-21H,2,5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJUMUKBAFVSPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1O)O)C(=O)CC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[d]thiazol-2-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

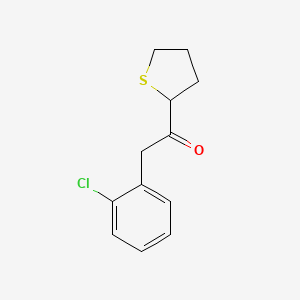

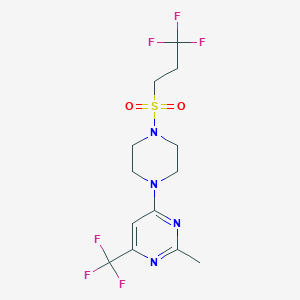

![1-Thiophen-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]cyclopentane-1-carboxamide](/img/structure/B2805456.png)

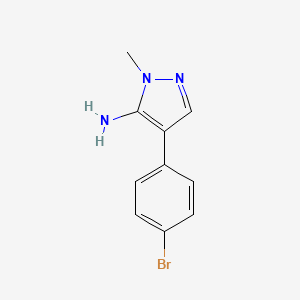

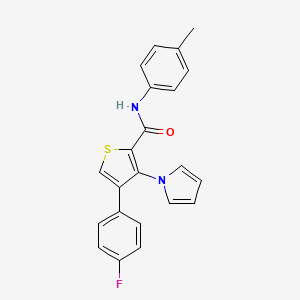

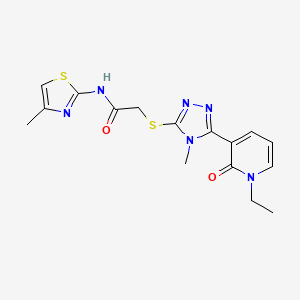

![3-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2805461.png)

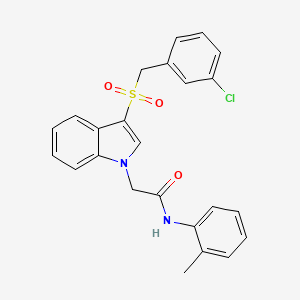

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide](/img/structure/B2805472.png)

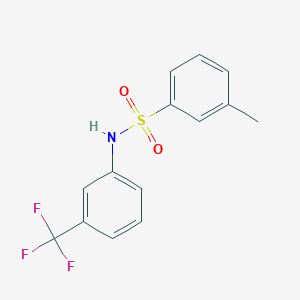

![2-Chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2805474.png)